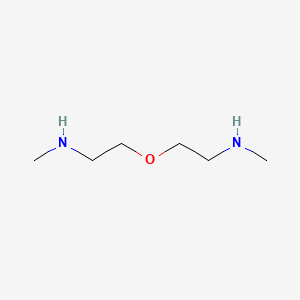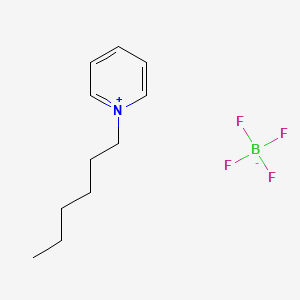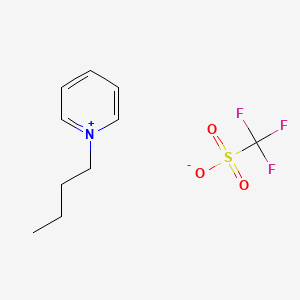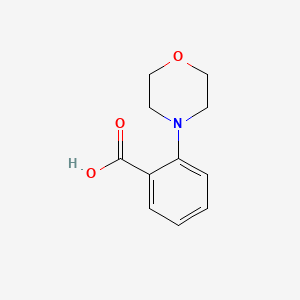
2-吗啉基苯甲酸
描述
2-Morpholinobenzoic acid (2-MBA) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a number of different ways, and has been the subject of extensive research.
科学研究应用
Anti-Proliferative Activity in Cancer Research
2-Morpholinobenzoic acid has been studied for its potential as an anti-cancer agent. It targets phosphatidylcholine-specific phospholipase C (PC-PLC) , an enzyme associated with cancer development and metastasis. In a study, 141 analogues of 2-morpholinobenzoic acid were synthesized and evaluated for their ability to inhibit PC-PLC and their anti-proliferative activity . The original compounds were found to be optimal for inhibiting PC-PLC, while those containing hydroxamic acids showed the best anti-proliferative activity .
Enhancing Nitric Oxide (NO) Delivery
Derivatives of 2-morpholinobenzoic acid with nitric oxide (NO) donating groups have exhibited significantly improved anti-proliferative activity. This supports a literary link between PC-PLC and NO, suggesting that these compounds could be used to enhance NO delivery in therapeutic applications .
Photo-affinity Probes for Enzyme Isolation
A photo-affinity probe based on 2-morpholinobenzoic acid was synthesized and found to still inhibit PC-PLC significantly. This probe may have future applications in the isolation of human PC-PLC, which could be valuable for further research into the enzyme’s role in cancer and other diseases .
CYP1 Enzyme Inhibition
2-Morpholinobenzoic acid-related compounds have been investigated for their ability to inhibit CYP1 enzymes. These enzymes are known to metabolize pro-carcinogenic xenobiotics into their mutagenic forms and are implicated in cancer development and chemotherapy resistance. A lead compound, 53a, showed selective CYP1 inhibition and potent anti-proliferative activity .
Synthesis and Biological Evaluation
The synthesis process of 2-morpholinobenzoic acid and its analogues is crucial for evaluating their biological activity. The detailed synthesis methods allow for the creation of a wide range of derivatives, which can then be tested for various biological activities .
Chemical Properties and Storage
2-Morpholinobenzoic acid is a light-yellow to yellow powder or crystal with a molecular weight of 207.23. It should be stored sealed and at room temperature to maintain its stability and purity .
Safety and Handling
When handling 2-morpholinobenzoic acid, it’s important to note its safety information. It has been classified with a GHS07 pictogram and a warning signal word. Hazard statements include harmful if swallowed, and precautionary statements advise wearing protective gloves and eye protection .
作用机制
Target of Action
The primary target of 2-Morpholinobenzoic acid is phosphatidylcholine-specific phospholipase C (PC-PLC), a regulatory enzyme associated with cancer development and metastasis in various cancer cell lines .
Biochemical Pathways
The inhibition of PC-PLC by 2-Morpholinobenzoic acid affects the downstream activation of NF-κB, a nuclear transcription factor responsible for transcribing genes related to oncogenic traits, such as proliferation, angiogenesis, metastasis, and cancer cell survival .
Pharmacokinetics
The compound’s ability to inhibit pc-plc suggests that it is able to reach its target within the cell, indicating some degree of bioavailability .
Result of Action
The result of 2-Morpholinobenzoic acid’s action is a decrease in the proliferation of cancer cells. This is achieved through the inhibition of PC-PLC, leading to a reduction in the activation of NF-κB and subsequently, a decrease in the transcription of oncogenic genes .
属性
IUPAC Name |
2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBUJTVBAXQIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380186 | |
| Record name | 2-Morpholinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinobenzoic acid | |
CAS RN |
42106-48-9 | |
| Record name | 2-Morpholinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 2-morpholinobenzoic acid derivatives interact with PC-PLC and what are the downstream effects of this interaction?
A1: While the exact mechanism of action for 2-morpholinobenzoic acid derivatives on PC-PLC is not fully elucidated in the provided research [], these compounds are identified as PC-PLC inhibitors. [] Inhibiting PC-PLC disrupts the downstream signaling cascade, which would normally lead to the activation of NF-κB. [] NF-κB is a crucial transcription factor involved in regulating various genes associated with cancer progression, such as those promoting proliferation, angiogenesis, metastasis, and cell survival. [] By hindering NF-κB activation, these compounds aim to suppress the growth and spread of cancer cells. []
Q2: How does the incorporation of a nitric oxide (NO) donating group impact the anti-proliferative activity of 2-morpholinobenzoic acid derivatives?
A2: The research highlights that incorporating an NO-donating motif, specifically a secondary benzylamine group, significantly enhances the anti-proliferative activity of 2-morpholinobenzoic acid derivatives. [] These NO-releasing derivatives demonstrated increased potency against MDA-MB-231 and HCT116 cancer cell lines compared to their parent compounds lacking the NO-donating moiety. [] This enhanced activity is attributed to the ability of NO to independently suppress NF-κB activity, creating a synergistic effect with PC-PLC inhibition and further hindering cancer cell proliferation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


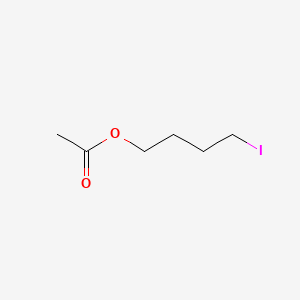
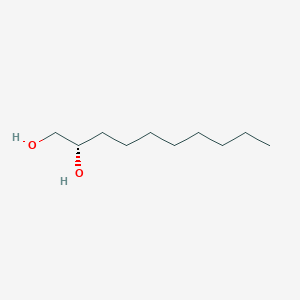
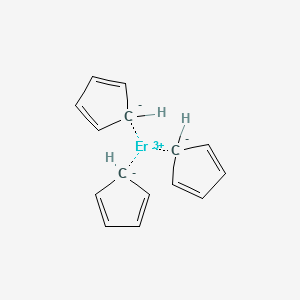
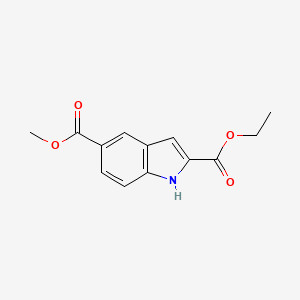

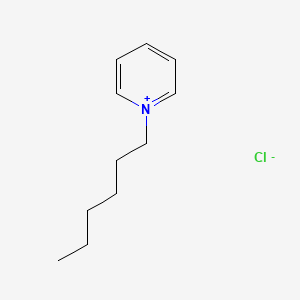
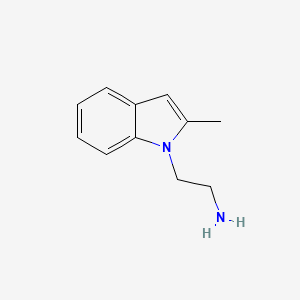
![2-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B1586690.png)


